N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE
Overview
Description
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an adamantyl group, a dichlorobenzamide moiety, and a dimethylamino sulfonyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylmethyl precursor. The adamantylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent. The dichlorobenzamide moiety is then synthesized through a series of chlorination and amidation reactions. Finally, the dimethylamino sulfonyl group is introduced via sulfonylation using dimethylamine and a suitable sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The adamantylmethyl group can be substituted with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can produce various adamantylmethyl derivatives .
Scientific Research Applications
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives, such as N-(1-adamantylmethyl)trifluoroacetamide and 1-adamantylamine. These compounds share the adamantyl group but differ in their functional groups and overall structure .
Uniqueness
N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its combination of the adamantyl group, dichlorobenzamide moiety, and dimethylamino sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N2O3S/c1-24(2)28(26,27)18-6-15(16(21)7-17(18)22)19(25)23-11-20-8-12-3-13(9-20)5-14(4-12)10-20/h6-7,12-14H,3-5,8-11H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNVXFHBLIRNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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